molecular formula C4H3ClN2OS B15076813 4(1H)-Pyrimidinone, 5-chloro-2,3-dihydro-2-thioxo- CAS No. 113138-11-7

4(1H)-Pyrimidinone, 5-chloro-2,3-dihydro-2-thioxo-

Cat. No.: B15076813
CAS No.: 113138-11-7
M. Wt: 162.60 g/mol
InChI Key: PPZCMIFVHYZLQV-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 5-chloro-2,3-dihydro-2-thioxo- is a heterocyclic compound that contains a pyrimidine ring with a chlorine atom at the 5-position and a thioxo group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 5-chloro-2,3-dihydro-2-thioxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a chlorinated pyrimidine derivative with a thiourea compound under acidic or basic conditions to form the desired thioxo-pyrimidinone structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 5-chloro-2,3-dihydro-2-thioxo- can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the thioxo group to a thiol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or ammonia (NH3) under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in various substituted pyrimidinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 5-chloro-2,3-dihydro-2-thioxo- would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4(1H)-Pyrimidinone, 2-thioxo-: Lacks the chlorine atom at the 5-position.

    5-Chloro-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone: A positional isomer with different substitution patterns.

    2,4-Dioxo-5-chloropyrimidine: Contains oxo groups instead of a thioxo group.

Uniqueness

4(1H)-Pyrimidinone, 5-chloro-2,3-dihydro-2-thioxo- is unique due to the presence of both a chlorine atom and a thioxo group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-chloro-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2OS/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZCMIFVHYZLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=S)N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404347
Record name 4(1H)-Pyrimidinone, 5-chloro-2,3-dihydro-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113138-11-7
Record name 4(1H)-Pyrimidinone, 5-chloro-2,3-dihydro-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLORO-2-MERCAPTO-PYRIMIDIN-4-OL
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